molecular formula C7H14N2O B8460733 2-(3-Hydroxy-propylamino)-2-methyl-proprionitrile

2-(3-Hydroxy-propylamino)-2-methyl-proprionitrile

Cat. No. B8460733
M. Wt: 142.20 g/mol
InChI Key: ISZDHKLFUQNSBV-UHFFFAOYSA-N
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Patent
US08168627B2

Procedure details

To a neat solution of acetone cyanohydrin (930 mg, 10.9 mmol) at 0° C. was slowly added the 3-amino-1-propanol (861 mg, 11.5 mmol). The resulting solution was stirred at room temperature for 3 hrs and then evaporated under reduce pressure to give the desired compound 3 (1.1 g, 71%) which was directly used for the next step without purification.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
861 mg
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[NH2:7][CH2:8][CH2:9][CH2:10][OH:11]>>[OH:11][CH2:10][CH2:9][CH2:8][NH:7][C:2]([CH3:6])([CH3:1])[C:3]#[N:4]

Inputs

Step One
Name
Quantity
930 mg
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
861 mg
Type
reactant
Smiles
NCCCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCNC(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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